(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine chemical structure and properties
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine chemical structure and properties
An In-depth Technical Guide to (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine for Advanced Research
Introduction
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is a chiral fluorinated aromatic amine that serves as a sophisticated building block in modern medicinal chemistry and drug development. The strategic placement of a trifluoromethyl (-CF3) group on the phenyl ring and the specific (R)-stereochemistry at the chiral center impart unique physicochemical and pharmacological properties. The -CF3 group, a bioisostere of a methyl group, is strongly electron-withdrawing and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and analytical characterization, designed for researchers and professionals in the pharmaceutical and chemical sciences.
Chemical Identity and Structure
The foundational step in utilizing any chemical entity is a precise understanding of its structure and nomenclature. The molecule consists of a propan-1-amine backbone, with the amine group at position 1. Position 2 bears a methyl group and, critically, a phenyl ring substituted at its ortho-position with a trifluoromethyl group. The stereochemistry at carbon 2 is designated as (R).
Core Identifiers
A consistent and unambiguous identification is paramount for regulatory and research purposes.
| Identifier | Value | Source |
| IUPAC Name | (2R)-1-[2-(trifluoromethyl)phenyl]propan-2-amine | PubChem[1] |
| CAS Number | 1335494-04-6 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂F₃N | PubChem[1] |
| Molecular Weight | 203.20 g/mol | PubChem[1] |
| Canonical SMILES | CN | PubChem[1] |
| InChIKey | MBSQCJRYAIIWCP-SSDOTTSWSA-N | PubChem[1] |
Chemical Structure Visualization
The three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets.
Caption: 2D structure of (2R)-2-[2-(trifluoromethyl)phenyl]propan-1-amine.
Physicochemical Properties
The physical and chemical properties of this intermediate are critical for designing reaction conditions, purification strategies, and formulation development.
| Property | Value/Description | Rationale & Significance |
| XLogP3 | 2.6 | This value indicates moderate lipophilicity, suggesting good potential for crossing biological membranes. The -CF3 group significantly increases this value compared to an unsubstituted analog.[1] |
| Topological Polar Surface Area (TPSA) | 26 Ų | This low TPSA is typical for primary amines and suggests good oral bioavailability potential in derivative drug candidates.[2] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | The primary amine can participate in hydrogen bonding, which is crucial for solubility in protic solvents and for binding to biological targets.[2] |
| Hydrogen Bond Acceptors | 1 (the Nitrogen atom) | The lone pair on the nitrogen atom can accept a hydrogen bond, contributing to its interaction profile.[2] |
| Rotatable Bonds | 2 | The number of rotatable bonds provides an indication of molecular flexibility, which can influence receptor binding.[2] |
Synthesis and Purification
The synthesis of enantiomerically pure (2R)-2-[2-(trifluoromethyl)phenyl]propan-1-amine requires a stereocontrolled approach. A common and effective strategy involves the reductive amination of a prochiral ketone precursor.
Synthetic Pathway Overview
The most logical pathway begins with the corresponding ketone, 1-(2-(trifluoromethyl)phenyl)propan-2-one, which can be synthesized via several established organic chemistry methods. The key stereochemical step is the asymmetric reductive amination.
Caption: Synthetic pathway via asymmetric reductive amination.
Detailed Experimental Protocol: Asymmetric Reductive Amination
This protocol is a representative example and must be adapted and optimized based on available laboratory equipment and safety protocols.
Objective: To synthesize (2R)-2-[2-(trifluoromethyl)phenyl]propan-1-amine from its ketone precursor with high enantiomeric excess.
Materials:
-
1-(2-(trifluoromethyl)phenyl)propan-2-one (1.0 eq)[3]
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
(R)-α-Methylbenzylamine (as chiral auxiliary, optional for diastereoselective reduction)
-
Palladium on carbon (Pd/C) (for hydrogenolysis if using chiral auxiliary)
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(2-(trifluoromethyl)phenyl)propan-2-one in anhydrous methanol. Add ammonium acetate and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine in situ.
-
Asymmetric Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride portion-wise over 30 minutes. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. The reaction is performed at a low temperature to improve stereoselectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent. Stir for 1 hour.
-
Extraction: Basify the aqueous solution with 1M NaOH to pH ~12. Extract the product into diethyl ether (3x volumes). Trustworthiness: This acid/base workup is a self-validating system to separate the basic amine product from non-basic impurities and reagents.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol with 1% triethylamine to afford the pure amine. The triethylamine prevents the amine from streaking on the acidic silica gel.
Role in Drug Discovery
This compound is rarely the final drug product but is a critical intermediate. Its structural motif is found in compounds targeting the central nervous system (CNS). The related compound, fenfluramine, which has a similar trifluoromethyl-phenyl-propanamine core, is known for its effects on serotonin levels.[3] The ortho-position of the -CF3 group, as in this molecule, creates a distinct steric and electronic profile compared to the meta-isomer found in cinacalcet, allowing for the exploration of novel receptor binding pockets.[4][5]
Caption: Role as a key building block in drug development.
Analytical Methodologies
Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of the compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a complete map of the proton environment. Key expected signals include a multiplet for the four aromatic protons, a multiplet for the benzylic CH₂, a multiplet for the chiral CH, a doublet for the methyl group, and a broad singlet for the amine protons.[6]
-
¹⁹F NMR Spectroscopy: This technique is highly specific for fluorine. A single signal (a singlet, as there are no adjacent fluorine or hydrogen atoms to couple with) is expected, confirming the presence and electronic environment of the -CF3 group.[6]
-
Mass Spectrometry: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight (m/z 203.20 for the neutral molecule, 204.2 for [M+H]⁺).
Chiral Purity Analysis
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
Objective: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric purity of the synthesized product.
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H). The choice of column is critical and requires screening.
Mobile Phase:
-
A mixture of n-hexane and isopropanol with a small percentage of a basic modifier like diethylamine (DEA). A typical starting condition would be 90:10 (Hexane:IPA) + 0.1% DEA.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.
-
Method Development: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Inject a sample of the racemic mixture first to identify the retention times of both the (R) and (S) enantiomers.
-
Analysis: Inject the synthesized sample under the optimized conditions.
-
Data Interpretation: Integrate the peak areas for the two enantiomers detected at a suitable wavelength (e.g., 254 nm). Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Safety and Handling
As with any active chemical, proper handling is essential.
-
General Handling: Use only in a well-ventilated area or a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[7][8] Wash hands thoroughly after handling.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7][9]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.[9]
-
Skin Contact: Take off contaminated clothing and rinse the skin with plenty of water.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][9]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible substances and sources of ignition.[8][10]
Conclusion
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is a high-value chemical intermediate whose utility is derived from its specific stereochemistry and the presence of the ortho-trifluoromethylphenyl moiety. A thorough understanding of its properties, synthetic routes, and analytical profiles is crucial for its effective application in the synthesis of novel, high-performance pharmaceutical agents. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
-
PubChem. (n.d.). 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Retrieved from [Link]_ SDS_EN/PK00976E-2.pdf
-
U.S. Environmental Protection Agency. (n.d.). 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 3-(trifluoromethyl)benzoate. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Axios Research. (n.d.). 1-(2-(trifluoromethyl)phenyl)propan-2-one. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Ethyl-1-(2-(trifluoromethyl)phenyl)propan-2-amine. Retrieved from [Link]
-
Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. Retrieved from [Link]
-
American Elements. (n.d.). 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). 1-(trifluoromethylphenyl)-2-loweralkyl aminopropanes and acid addition salts thereof.
-
PubChem. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2025). N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide. Retrieved from [Link]
Sources
- 1. 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (R)- | C10H12F3N | CID 40579104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-(2-(trifluoromethyl)phenyl)propan-2-one - CAS - 21235-67-6 | Axios Research [axios-research.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aksci.com [aksci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
